molecular formula C20H28FN5O3 B6338929 MFCD31714221 CAS No. 1351409-39-6

MFCD31714221

Cat. No.: B6338929
CAS No.: 1351409-39-6
M. Wt: 405.5 g/mol
InChI Key: SXCVVYUSUGUSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione (MFCD31714221) is a chemical entity with a unique structure that includes a piperazine ring, a triazine ring, and a fluoro-ethoxy phenyl group. This compound is known for its high purity and is used in various scientific research applications .

Mechanism of Action

Target of Action

CHEMBL2413153, also known as 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione, primarily targets the alpha 1A adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of neurotransmitter release, heart rate, and blood pressure.

Mode of Action

It is known that triazines, the class of compounds to which chembl2413153 belongs, are capable of undergoing nucleophilic aromatic substitution . This suggests that CHEMBL2413153 may interact with its target receptor through a similar mechanism, leading to changes in the receptor’s activity and subsequent physiological effects.

Biochemical Analysis

Biochemical Properties

CHEMBL2413153 has been found to interact with the 5-HT1A receptor . The nature of this interaction is through binding affinity, which is assessed as an inhibition constant . This suggests that CHEMBL2413153 may play a role in biochemical reactions involving the 5-HT1A receptor.

Cellular Effects

The cellular effects of CHEMBL2413153 are primarily related to its interaction with the 5-HT1A receptor This receptor is known to be involved in various cellular processes, including cell signaling pathways and gene expression

Molecular Mechanism

At the molecular level, CHEMBL2413153 exerts its effects through binding interactions with the 5-HT1A receptor This interaction may lead to the inhibition or activation of the receptor, potentially causing changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione involves multiple steps. The key steps include the formation of the piperazine ring, the attachment of the fluoro-ethoxy phenyl group, and the construction of the triazine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione include:

    2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione: (MFCD14742422)

    2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione: (MFCD14742423)

Uniqueness

The uniqueness of 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione lies in its specific structural features, such as the combination of the piperazine and triazine rings with the fluoro-ethoxy phenyl group. These structural elements contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-[4-[2-(2-fluoroethoxy)phenyl]piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN5O3/c1-23-19(27)16-22-26(20(23)28)10-5-4-9-24-11-13-25(14-12-24)17-6-2-3-7-18(17)29-15-8-21/h2-3,6-7,16H,4-5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCVVYUSUGUSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.